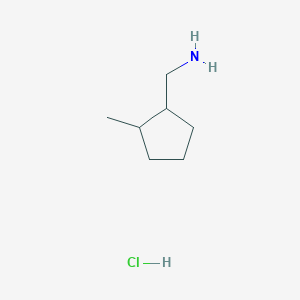

(2-Methylcyclopentyl)methanamine hydrochloride

Description

(2-Methylcyclopentyl)methanamine hydrochloride is an alicyclic amine hydrochloride derivative characterized by a cyclopentane ring substituted with a methyl group at the 2-position and an aminomethyl (-CH2NH2) group. Its molecular formula is inferred as C7H16ClN, with a molecular weight approximating 165.67 g/mol based on analogous structures .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPGXOVWEDSJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopentyl)methanamine hydrochloride typically involves the reaction of 2-methylcyclopentanone with ammonia or an amine under reducing conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopentyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

(2-Methylcyclopentyl)methanamine hydrochloride has gained attention in various scientific fields due to its unique properties:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between (2-Methylcyclopentyl)methanamine hydrochloride and related compounds:

Key Observations:

Cyclopentane vs. Cyclopropane Backbones: Cyclopentane-based amines (e.g., cyclopentylmethanamine) exhibit greater conformational flexibility and lower ring strain compared to cyclopropane derivatives (e.g., (2,2-dimethyl-1-phenylcyclopropyl)methanamine), which are sterically hindered and less stable .

Aromatic vs. Alicyclic Systems :

- Thiazole- or benzofuran-containing derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine) display aromaticity, leading to higher melting points and altered solubility profiles compared to alicyclic amines .

Salt Forms and Solubility :

- Hydrochloride salts improve water solubility, critical for bioavailability in pharmaceuticals. For example, trimethylammonium chloride (a simpler tertiary amine) has a molecular weight of 95.6 g/mol and is highly soluble in polar solvents .

Biological Activity

Overview

(2-Methylcyclopentyl)methanamine hydrochloride, with the CAS number 212382-70-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylcyclopentanone with ammonia or an amine under reducing conditions. Common reducing agents used include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The product is then treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target involved.

Target Interaction

Research indicates that this compound may interact with the GABAergic system, influencing neuronal excitability and contributing to various physiological and psychological processes.

Biological Activity

The biological activities of this compound have been explored in several studies:

- Antiviral Activity : In vitro studies suggest that derivatives of similar compounds exhibit antiviral properties against human adenovirus (HAdV), with some modifications leading to improved potency and selectivity indices .

- Cytotoxicity : The compound has shown varying levels of cytotoxicity in different assays. For instance, related compounds demonstrated moderate cytotoxicity with selectivity indices indicating a narrow safety window .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of a derivative resembling this compound against HAdV. The compound exhibited significant inhibition of viral replication, showcasing its potential as an antiviral agent .

- Neuropharmacological Effects : Another study investigated the effects of related compounds on GABA(A) receptor activity. The findings suggested that these compounds could modulate receptor functions, thereby affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylcyclopentyl group | Antiviral, neuroactive |

| 3-Cyclopentylpropan-1-amine hydrochloride | Cyclopentyl moiety | Limited data on biological activity |

| 4-(Aminomethyl)octane-1,8-diamine hydrochloride | Longer carbon chain | Potential neuroactive properties |

| Cyclopentane methanamine, 2-methyl- | Similar cycloalkane structure | Under investigation |

Q & A

Basic: What are the optimal synthetic routes and purity considerations for (2-Methylcyclopentyl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclopropane Formation: Introduce the methylcyclopentyl group via [2+1] cycloaddition or alkylation under controlled temperature (e.g., 0–25°C) to minimize side reactions .

Amine Functionalization: Use reductive amination or nitrile reduction (e.g., LiAlH₄) to generate the methanamine moiety .

Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt, ensuring ≥95% purity via recrystallization .

Key Considerations: Monitor reaction progress with TLC or GC-MS, and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

- Spectroscopic Analysis:

- Purity Assessment: Use Karl Fischer titration for water content (<0.5%) and ICP-MS to rule out heavy metal contaminants .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

Enantiomeric Purity: The methylcyclopentyl group’s stereochemistry (R/S) can alter receptor binding. Resolve via chiral HPLC (e.g., Chiralpak AD-H column) and compare activity of isolated enantiomers .

Assay Variability: Standardize in vitro assays (e.g., serotonin receptor binding) using reference agonists (e.g., 5-HT₂C) and control for pH/temperature .

Metabolic Stability: Use hepatic microsome models (human/rat) to assess CYP450-mediated degradation, which may explain in vivo vs. in vitro discrepancies .

Advanced: What strategies improve reaction yields in cyclopropane-containing amine syntheses?

Methodological Answer:

- Catalyst Optimization: Use Rh(II) or Cu(I) catalysts for stereoselective cyclopropanation, achieving >80% yield .

- Kinetic Control: Lower reaction temperatures (−10°C) favor cyclopropane formation over ring-opening byproducts .

- Solvent Effects: Non-polar solvents (toluene) stabilize transition states in alkylation steps .

- Workflow Integration: Employ flow chemistry for exothermic steps (e.g., HCl salt formation) to enhance reproducibility .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing .

- Spill Management: Neutralize hydrochloride spills with sodium bicarbonate, then absorb with vermiculite .

- Storage: Keep in airtight containers under nitrogen (≤4°C) to prevent hygroscopic degradation .

Advanced: How can structural analogs enhance pharmacokinetic properties for CNS applications?

Methodological Answer:

- Lipophilicity Modulation: Introduce fluorine at the 4-position of aromatic rings to improve blood-brain barrier penetration (logP optimization) .

- Metabolic Shielding: Replace labile hydrogens with deuterium or methyl groups to reduce first-pass metabolism .

- SAR Studies: Test substituents on the cyclopropane ring (e.g., electron-withdrawing groups) to enhance receptor selectivity. Use molecular docking (AutoDock Vina) to predict binding affinities .

Advanced: How to validate target engagement in neuropharmacological studies?

Methodological Answer:

Radioligand Displacement: Use ³H-labeled compounds in competitive binding assays (e.g., 5-HT₂C receptors) to calculate IC₅₀ values .

In Vivo Microdialysis: Measure neurotransmitter levels (e.g., dopamine in striatum) post-administration in rodent models .

PET Imaging: Develop ¹⁸F-labeled analogs to visualize brain distribution and receptor occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.